molecular formula C9H8F3NO5S B2721099 2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid CAS No. 781626-92-4

2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid

Cat. No.: B2721099
CAS No.: 781626-92-4
M. Wt: 299.22
InChI Key: QMBSEHPTXYDUHE-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid is a chemical compound with the molecular formula C9H8F3NO5S and a molecular weight of 299.22 g/mol It is known for its unique structural features, including a trifluoromethoxy group attached to a benzenesulfonamido moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxy)benzenesulfonamido]acetic acid
  • 2-[4-(Ethoxy)benzenesulfonamido]acetic acid
  • 2-[4-(Chloromethoxy)benzenesulfonamido]acetic acid

Uniqueness

2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO5S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSEHPTXYDUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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